molecular formula C12H10Cl2N2 B072168 Dichlorobenzidine CAS No. 1331-47-1

Dichlorobenzidine

Cat. No. B072168
CAS RN: 1331-47-1
M. Wt: 253.12 g/mol
InChI Key: LPDSNGAFAJYVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dichlorobenzidine (DCB) is a chemical compound that is widely used in scientific research due to its unique properties. It is a synthetic organic compound that is derived from benzidine, which is a known carcinogen. DCB is primarily used in the synthesis of dyes, pigments, and other chemicals.

Mechanism Of Action

Dichlorobenzidine is a potent mutagen and carcinogen. It exerts its toxic effects by forming DNA adducts, which can lead to mutations and cancer. Dichlorobenzidine is metabolized by enzymes in the liver and other organs, which convert it into reactive intermediates that can damage DNA. The mechanism of action of Dichlorobenzidine is complex and involves multiple pathways.

Biochemical And Physiological Effects

Dichlorobenzidine has been shown to have a range of biochemical and physiological effects. It can induce DNA damage, oxidative stress, and inflammation. Dichlorobenzidine exposure has been associated with an increased risk of bladder cancer, liver cancer, and other types of cancer. Dichlorobenzidine exposure can also cause liver damage and other organ toxicity.

Advantages And Limitations For Lab Experiments

Dichlorobenzidine is a useful reagent in scientific research due to its unique properties. It is a potent mutagen and carcinogen, which makes it a valuable tool for studying DNA damage and repair. Dichlorobenzidine is also used in the synthesis of dyes, pigments, and other chemicals. However, Dichlorobenzidine is a toxic compound that requires careful handling and appropriate safety measures. Its use in lab experiments is limited by its toxicity and potential health hazards.

Future Directions

There are many future directions for the study of Dichlorobenzidine. One area of research is the development of safer alternatives to Dichlorobenzidine for use in the synthesis of dyes, pigments, and other chemicals. Another area of research is the study of the mechanisms of Dichlorobenzidine-induced DNA damage and repair. This could lead to the development of new therapies for cancer and other diseases. Additionally, the study of Dichlorobenzidine metabolism and toxicity could lead to the development of new biomarkers for exposure and disease risk assessment.

Synthesis Methods

Dichlorobenzidine is synthesized by the reaction of benzidine with chlorine gas. The reaction takes place in the presence of a catalyst, such as iron or copper. The resulting product is a yellow crystalline solid that is soluble in organic solvents. The synthesis of Dichlorobenzidine is a complex process that requires careful handling of the reactants and the use of appropriate safety measures.

Scientific Research Applications

Dichlorobenzidine is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of dyes, pigments, and other chemicals. Dichlorobenzidine is also used as a substrate for enzymes that are involved in the metabolism of carcinogens. It is used in the detection of mutagenic compounds and in the study of DNA damage and repair.

properties

CAS RN

1331-47-1

Product Name

Dichlorobenzidine

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

4-(4-aminophenyl)-2,3-dichloroaniline

InChI

InChI=1S/C12H10Cl2N2/c13-11-9(5-6-10(16)12(11)14)7-1-3-8(15)4-2-7/h1-6H,15-16H2

InChI Key

LPDSNGAFAJYVKH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C(=C(C=C2)N)Cl)Cl)N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C=C2)N)Cl)Cl)N

Other CAS RN

1331-47-1

synonyms

Dichloro-(1,1'-biphenyl)-4,4'-diamine dihydrochloride

Origin of Product

United States

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